![molecular formula C11H18N4O5S B12573685 (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid CAS No. 197702-36-6](/img/structure/B12573685.png)
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[320]heptane-6-sulfonic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions typically involve the use of dichloromethane under blue LED irradiation at 450 nm, with a catalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 . This method allows for the efficient isolation of the desired bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- (1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid is unique due to its specific bicyclic structure and the presence of both a sulfonic acid group and a piperidinyl carbamoyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
197702-36-6 |
|---|---|
Fórmula molecular |
C11H18N4O5S |
Peso molecular |
318.35 g/mol |
Nombre IUPAC |
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid |
InChI |
InChI=1S/C11H18N4O5S/c16-10-9-8(15(10)21(18,19)20)3-6-14(9)11(17)13-7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H,13,17)(H,18,19,20)/t8-,9+/m1/s1 |
Clave InChI |
RCBJACYFANFNGP-BDAKNGLRSA-N |
SMILES isomérico |
C1CN([C@H]2[C@@H]1N(C2=O)S(=O)(=O)O)C(=O)NC3CCNCC3 |
SMILES canónico |
C1CNCCC1NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


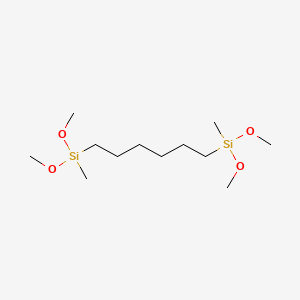

![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
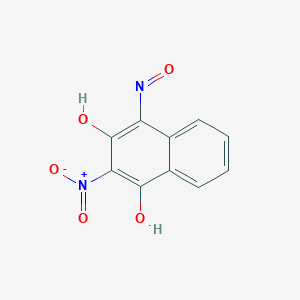
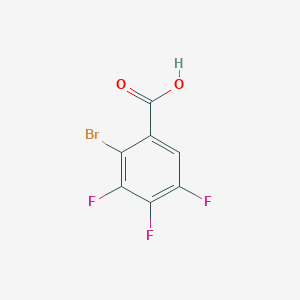

![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
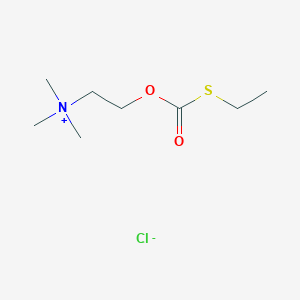
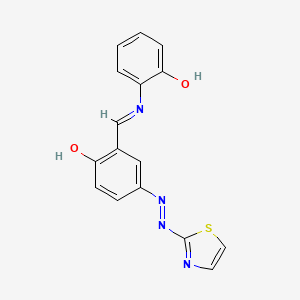

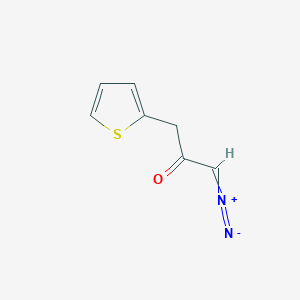
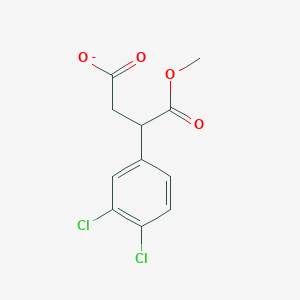
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)
